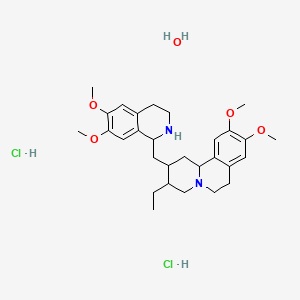

(+)-Emetine dihydrochloride hydrate 97

Description

Natural Occurrence and Biosynthesis of Emetine (B1671215) Alkaloids

Isolation from Psychotria ipecacuanha and Related Species

The primary and most well-known source of emetine is the root of Psychotria ipecacuanha, a flowering plant in the family Rubiaceae native to Central and South America. benthamopen.comresearchgate.netredalyc.orgnih.gov This plant is also referred to as Carapichea ipecacuanha. redalyc.orgbioengineer.orgresearchgate.net Emetine is the principal alkaloid present in ipecac root. benthamopen.comresearchgate.net Besides P. ipecacuanha, emetine and its analogs have also been found in plants from the Alangiaceae and Icacinaceae families. benthamopen.comresearchgate.netnih.gov

The concentration of emetine and a closely related alkaloid, cephaeline (B23452), can vary in different parts of the P. ipecacuanha plant. Research has shown that the highest concentrations of these alkaloids are typically found in the roots. researchgate.nettec.ac.cr

| Plant Part | Total Alkaloid Content (mg/g) | Emetine Content (mg/g) | Cephaeline Content (mg/g) |

|---|---|---|---|

| Roots | 8.55 | 6.65 | 8.35 |

| Stems | 4.05 | - | - |

| Leaves | 2.4 | - | - |

Elucidation of Core Biosynthetic Pathways

The biosynthesis of emetine is a multi-step process that involves intermediates from primary metabolism. The core pathway begins with the condensation of dopamine and secologanin. wikipedia.orgnih.gov This initial reaction is a Pictet-Spengler reaction that forms N-deacetylisoipecoside. wikipedia.org Subsequent enzymatic steps, including methylation and deglycosylation, lead to the formation of protoemetine, a key intermediate. wikipedia.org Protoemetine then reacts with another molecule of dopamine to eventually yield cephaeline, which is then methylated to form emetine. wikipedia.org

Comparative Studies on Convergent Evolution of Ipecac Alkaloid Biosynthesis

Intriguingly, ipecac alkaloids are also produced by the evolutionarily distant plant Alangium salviifolium (family Cornaceae). bioengineer.orgbiorxiv.orgnih.gov Recent research has demonstrated that the biosynthetic pathway for these alkaloids has evolved independently in P. ipecacuanha and A. salviifolium, a phenomenon known as convergent evolution. bioengineer.orgbiorxiv.orgnih.gov Although both species produce the same final compounds, they utilize distinct enzymes and slightly different starting materials to achieve this. biorxiv.orgnih.gov This discovery provides a remarkable example of how different plant lineages can independently develop complex biochemical pathways to produce structurally identical, biologically active molecules. bioengineer.org

Historical Context of Academic Inquiry into Emetine's Biological Activities

The medicinal use of ipecac root dates back centuries. pnas.org However, the isolation of its active principles, emetine and cephaeline, in the 19th century paved the way for more focused scientific investigation into their biological effects. wikipedia.org Early research centered on emetine's potent anti-amoebic properties, leading to its use in the treatment of amoebiasis. wikipedia.orgnih.gov

A pivotal moment in the academic inquiry into emetine was the discovery of its mechanism of action. It was found that emetine is a potent inhibitor of protein synthesis in eukaryotic cells. benthamopen.compnas.orgbenthamopenarchives.com This discovery not only explained its therapeutic and toxic effects but also established emetine as a valuable tool for studying the fundamental processes of protein translation. pnas.org Further studies revealed that emetine also interferes with DNA and RNA synthesis. benthamopen.combenthamopenarchives.comresearchgate.net

Significance of (+)-Emetine Dihydrochloride (B599025) Hydrate (B1144303) as a Fundamental Research Tool

The water-soluble dihydrochloride hydrate salt of emetine is widely used in research settings. Its well-defined mechanism of action as a protein synthesis inhibitor makes it an invaluable tool in molecular and cellular biology. abcam.comsigmaaldrich.com By blocking the translocation step of ribosomes on messenger RNA, emetine allows researchers to study the consequences of inhibiting protein production on various cellular processes, such as cell cycle progression and apoptosis. abcam.comsigmaaldrich.com

Furthermore, (+)-Emetine dihydrochloride hydrate has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.govnih.govtocris.comrutgers.edu Its ability to inhibit viral replication at various stages has made it a subject of interest in virology research, particularly in the context of emerging viral diseases. nih.govnih.govacs.org

| Virus | EC₅₀ (μM) |

|---|---|

| SARS-CoV-2 | 0.46 |

| MERS-CoV | 0.014 |

| SARS-CoV | 0.051 |

The diverse biological activities of (+)-Emetine dihydrochloride hydrate, from its fundamental role in inhibiting protein synthesis to its potential as an antiviral agent, underscore its continued importance as a fundamental research tool. benthamopen.combenthamopenarchives.comresearchgate.netjohnshopkins.edu

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTPMTAWOCEKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action

Eukaryotic Protein Synthesis Inhibition

The principal mechanism of action of emetine (B1671215) is the potent and irreversible inhibition of protein synthesis in eukaryotic cells. This inhibition is achieved through a series of specific interactions with the ribosomal machinery, ultimately halting the translation of messenger RNA (mRNA) into polypeptide chains.

Binding to the 40S Ribosomal Subunit

Emetine's journey to inhibit protein synthesis begins with its binding to the small ribosomal subunit, specifically the 40S subunit in eukaryotes. Cryo-electron microscopy studies have revealed that emetine interacts with the E-site (exit site) of the 40S subunit. nih.gov This binding is highly specific and has been shown to be irreversible, a characteristic that distinguishes it from some other protein synthesis inhibitors. nih.gov The binding site is located in a position that interferes with the dynamic movements of the ribosome required for translation. Research on the Plasmodium falciparum ribosome has shown that emetine's binding pocket is similar to that of the antibiotic pactamycin, another compound known to interfere with translation. nih.gov

Interference with Ribosomal Translocation and Peptide-Chain Elongation

Once bound to the 40S ribosomal subunit, emetine effectively stalls the process of peptide-chain elongation by inhibiting ribosomal translocation. nih.gov Translocation is a critical step in protein synthesis where the ribosome moves one codon further along the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) and the deacylated tRNA from the P-site to the E-site. Emetine's presence at the E-site appears to physically obstruct the movement of the tRNA-mRNA complex, thereby preventing the ribosome from proceeding with elongation. nih.govbiorxiv.org While it does not prevent the formation of the peptide bond (transpeptidation), it effectively freezes the ribosome on the mRNA, leading to a cessation of polypeptide synthesis. nih.gov

Effects on Ribosomal Function and Polysome Profiles

The inhibition of translocation by emetine has a direct and observable impact on the state of ribosomes within the cell, which can be visualized through polysome profiling. Polysomes are complexes of one mRNA molecule with multiple ribosomes translating it simultaneously. Treatment of cells with emetine leads to the stabilization of these polysomes. researchgate.net Because translocation is halted, ribosomes remain associated with the mRNA, resulting in an accumulation of polysomes and a corresponding decrease in the pool of free monosomes (single ribosomes). researchgate.net This "freezing" of ribosomes on the mRNA is a hallmark of emetine's action and is a direct consequence of its mechanism of inhibiting elongation. In experimental settings, this stabilization of polysomes by emetine is a useful tool for studying the translational status of cells. nih.gov

Differential Effects Compared to Other Translation Inhibitors (e.g., Cycloheximide)

While both emetine and cycloheximide are potent inhibitors of eukaryotic protein synthesis, they exhibit distinct mechanisms of action. A key difference lies in their binding sites on the ribosome. Emetine binds to the 40S ribosomal subunit, whereas cycloheximide binds to the E-site of the large 60S ribosomal subunit. nih.govbiorxiv.org This difference in binding location leads to subtle but significant variations in their effects.

Cycloheximide stalls elongation by preventing the exit of the deacylated tRNA from the E-site. nih.gov In contrast, emetine's binding to the 40S subunit prevents the translocation of the entire tRNA-mRNA complex. nih.govbiorxiv.org Another important distinction is the reversibility of their action. The effects of cycloheximide are generally reversible upon its removal, while emetine's inhibition is considered irreversible. pnas.org Furthermore, ribosome profiling studies have indicated that emetine may stabilize a different ribosomal conformation compared to cycloheximide, resulting in slightly longer ribosome footprints on mRNA transcripts. nih.gov

| Feature | (+)-Emetine dihydrochloride (B599025) hydrate (B1144303) 97 | Cycloheximide |

| Binding Site | 40S ribosomal subunit (E-site) | 60S ribosomal subunit (E-site) |

| Mechanism | Inhibits ribosomal translocation | Prevents exit of deacylated tRNA from the E-site |

| Reversibility | Irreversible | Reversible |

| Effect on Polysomes | Stabilizes polysomes | Stabilizes polysomes |

| Ribosome Footprint | Slightly longer | Standard |

Interference with Nucleic Acid Synthesis and Activity

Beyond its primary role as a protein synthesis inhibitor, emetine also exerts a significant, albeit indirect, effect on nucleic acid synthesis, particularly DNA replication.

Inhibition of DNA Replication (Early S-phase)

Emetine has been shown to inhibit DNA replication, specifically by blocking the process in the early S-phase of the cell cycle. scispace.com However, extensive research has clarified that this is not a direct effect on the DNA replication machinery itself. Instead, the inhibition of DNA synthesis is a downstream consequence of the primary block in protein synthesis. nih.govresearchgate.net

Broader Effects on DNA and RNA Activities

(+)-Emetine dihydrochloride hydrate is a potent inhibitor of nucleic acid and protein biosynthesis. researchgate.netbenthamopen.com Its mechanism of action extends to the fundamental processes of DNA replication and RNA synthesis, impacting both host cells and invading pathogens. johnshopkins.edu Research has demonstrated that emetine can irreversibly inhibit DNA synthesis. benthamopen.com This inhibitory action is not limited to host cell DNA; the compound also effectively reduces the synthesis of viral DNA and RNA for a range of viruses, including both DNA viruses like buffalopoxvirus (BPXV) and bovine herpesvirus 1 (BHV-1), and RNA viruses such as peste des petits ruminants virus (PPRV) and Newcastle disease virus (NDV). nih.govmdpi.com

The compound's primary effect is the rapid and comprehensive inhibition of protein synthesis, which in turn blocks DNA replication on both the leading and lagging strands. nih.govsigmaaldrich.com This indicates that the disruption of DNA replication is a downstream consequence of the halt in proteosynthesis, as ongoing protein production is essential for the replication machinery to function. nih.gov Emetine's interference with RNA synthesis has been observed to be dose-dependent, requiring different concentrations to inhibit various RNA species. benthamopen.com

Table 1: Effects of Emetine on Nucleic Acid Synthesis

| Biological System | Effect | Magnitude of Inhibition | Reference |

|---|---|---|---|

| Thymic cells (in mice) | Reduction of DNA synthesis | 90% | benthamopen.com |

| Thymic cells (in mice) | Reduction of RNA synthesis | 50% | benthamopen.com |

| Various DNA/RNA viruses | Inhibition of viral genome replication | Significant reduction in viral titers | nih.gov |

| HeLa cells | Inhibition of DNA synthesis | Irreversible block | benthamopen.com |

Modulation of Intracellular Signaling Pathways and Cellular Processes

Emetine exerts significant influence over several critical intracellular signaling pathways that govern cell survival, proliferation, inflammation, and antiviral responses.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and innate immunity. Emetine has been identified as a potent inhibitor of this pathway. nih.gov The primary mechanism of this inhibition is the prevention of IκBα phosphorylation. nih.govacs.org Under normal conditions, IκBα sequesters NF-κB in the cytoplasm; its phosphorylation and subsequent degradation are required for NF-κB to translocate to the nucleus and activate target gene expression.

In acute myeloid leukemia (AML) cells, treatment with emetine resulted in a marked reduction of NF-κB activation. nih.govresearchgate.net This was evidenced by decreased levels of phosphorylated NF-κB p65 subunit at serine 529 and a reduction in the amount of nuclear NF-κB p65. nih.govresearchgate.net This inhibitory action on the NF-κB pathway is also linked to emetine's anti-inflammatory properties, as it leads to a decrease in the production of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β. acs.org

Wnt/β-Catenin Signaling Pathway Antagonism

Emetine acts as a novel antagonist of the Wnt/β-catenin signaling pathway, a cascade crucial for embryonic development and tissue homeostasis, which is often dysregulated in cancer. nih.govnih.govresearchgate.net Its antagonistic effect is achieved by targeting core components of the pathway. nih.gov

Research in breast cancer cell lines has shown that emetine decreases the phosphorylation of the Wnt co-receptor LRP6 (low-density lipoprotein-receptor-related protein 6) and the downstream signaling protein DVL2 (disheveled-2). nih.govresearchgate.netresearchgate.net This action disrupts the signal transduction, leading to lower levels of both active and total β-catenin, the central effector of the pathway. researchgate.net Consequently, the expression of Wnt target genes, which are involved in cell proliferation and stemness—including c-Myc, Nanog, and CD133—is suppressed. nih.govnih.govresearchgate.net This mechanism is integral to the compound's observed anti-cancer activities, such as inhibiting cell migration, invasion, and cancer stem cell properties. nih.govnih.govresearchgate.net

Table 2: Emetine's Antagonism of the Wnt/β-Catenin Pathway

| Target Protein | Effect of Emetine | Downstream Consequence | Cell Type | Reference |

|---|---|---|---|---|

| LRP6 | Decreased phosphorylation | Blocked Wnt signal transduction | Breast Cancer | nih.govresearchgate.netresearchgate.net |

| DVL2 | Decreased phosphorylation | Blocked Wnt signal transduction | Breast Cancer | nih.govresearchgate.netresearchgate.net |

| β-catenin | Reduced active and total levels | Decreased nuclear translocation | Breast Cancer | researchgate.net |

| Wnt Target Genes (c-Myc, Nanog, etc.) | Suppressed expression | Inhibition of proliferation and stemness | Breast Cancer | nih.govnih.govresearchgate.net |

Hippo/YAP and PI3K/AKT Signaling Modulation

Emetine concurrently modulates the Hippo and PI3K/AKT signaling pathways, two interconnected networks that regulate organ size, cell proliferation, and survival. nih.gov In gastric cancer cells, emetine treatment was found to significantly alter gene expression related to both pathways. nih.gov

Specifically, emetine promotes the phosphorylation of YAP (Yes-associated protein), the primary downstream effector of the Hippo pathway. nih.gov Phosphorylation sequesters YAP in the cytoplasm, preventing its nuclear translocation and co-activation of proliferative genes, thereby activating the tumor-suppressive function of the Hippo pathway. Simultaneously, emetine inhibits the PI3K/AKT pathway by decreasing the phosphorylation of PI3K and AKT. nih.gov Given the extensive crosstalk where the PI3K/AKT pathway can inactivate the Hippo pathway, emetine's dual action—activating Hippo signaling while inhibiting PI3K/AKT signaling—represents a potent mechanism for suppressing cancer cell growth. nih.govnih.govplos.org

ERK/MNK1/eIF4E Pathway Disruption in Viral Contexts

In the context of viral infections, particularly with RNA viruses like SARS-CoV-2, emetine's mechanism involves the disruption of a specific host signaling pathway essential for viral replication: the ERK/MNK1/eIF4E axis. biorxiv.orgnih.govnih.gov Viruses hijack the host's protein synthesis machinery for their own propagation, a process that is often dependent on the eukaryotic translation initiation factor 4E (eIF4E). nih.gov

The activation of eIF4E is controlled by the upstream kinases ERK and MNK1. biorxiv.org Research has established that this signaling cascade is a prerequisite for efficient SARS-CoV-2 replication. biorxiv.orgnih.gov Emetine functions by directly interfering with this process, specifically by disrupting the binding of viral mRNA to eIF4E. biorxiv.orgnih.govnih.gov Molecular modeling studies further suggest that emetine binds to the cap-binding pocket of eIF4E, effectively competing with the viral RNA. nih.govnih.gov By inhibiting this crucial interaction, emetine halts the translation of viral proteins, thereby suppressing viral replication. nih.govnih.gov

Autophagy Pathway Modulation

Autophagy is a cellular degradation and recycling process vital for maintaining homeostasis, which can be manipulated by pathogens for their own benefit. nih.gov Emetine has been shown to function as an autophagy inhibitor. researchgate.net

Studies in astrocytoma cells demonstrated that emetine treatment leads to the accumulation of autophagy markers such as SQSTM1 and MAP1LC3B, which is indicative of a blockage in the autophagic flux. researchgate.net The proposed mechanism is that emetine accumulates within lysosomes, impairing their function and preventing the final step of autophagy: the fusion of autophagosomes with lysosomes to degrade their contents. researchgate.net By interrupting this pathway, emetine may hinder the replication of viruses that rely on autophagy for their life cycle, adding another layer to its antiviral capabilities. researchgate.net Another study noted that emetine can prevent induced autophagy in exocrine cells through the stabilization of polyribosomes. benthamopen.com

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Emetine has been shown to induce apoptosis in acute myeloid leukemia (AML) cells, partly by inducing oxidative stress nih.govnih.gov. Treatment with emetine leads to an increase in both cellular and mitochondrial reactive oxygen species (ROS) nih.govnih.gov. The generation of ROS disrupts the redox homeostasis within cancer cells nih.gov. This is supported by the observation that the antioxidant N-acetylcysteine can partially prevent emetine-induced apoptosis nih.govnih.gov. The induction of oxidative stress is considered a key molecular target for eliminating cancer stem cells, suggesting a potential mechanism for emetine's activity against this cell population nih.gov. Reactive oxygen species are known to play a role in various cellular processes, and their generation by emetine contributes to its cytotoxic effects scientiaricerca.com.

Regulation of Anti-Apoptotic Protein Expression (e.g., Bcl-xL, Mcl-1)

Emetine influences the expression of key anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. Specifically, emetine treatment has been found to decrease the protein expression of Bcl-xL in ovarian cancer cells researchgate.net. Bcl-xL is frequently upregulated in carcinogenesis and is associated with resistance to chemotherapeutic agents researchgate.net. By downregulating Bcl-xL, emetine can render cancer cells more susceptible to other treatments, such as cisplatin (B142131) researchgate.net.

Myeloid cell leukemia-1 (Mcl-1) is another crucial anti-apoptotic protein that is often overexpressed in various cancers, contributing to cell survival and drug resistance nih.govdovepress.com. While direct regulation of Mcl-1 by emetine is a subject of ongoing research, the modulation of anti-apoptotic proteins like Bcl-xL and Mcl-1 is a critical aspect of its anticancer activity nih.govmdpi.com. The balance between pro- and anti-apoptotic Bcl-2 family members is a key determinant of cell fate, and emetine appears to shift this balance towards apoptosis mdpi.com.

Interaction with Ribosomal Protein S14 (RPS14) and MDM2

A significant mechanism of action for emetine involves its interaction with the ribosomal protein S14 (RPS14) and the E3 ubiquitin ligase MDM2. Emetine induces an interaction between RPS14 and MDM2, which plays a role in its antiviral and cell cycle regulatory effects plos.orgresearchgate.net. This interaction is cell-density dependent. In high-density cells, emetine facilitates the binding of RPS14 to MDM2, leading to the disruption of the MDM2-p53 and MDM2-IE2 (in the context of human cytomegalovirus infection) interactions plos.orgresearchgate.net. This disruption can lead to the stabilization of p53, a tumor suppressor protein.

RPS14 has been identified as a novel activator of p53 by inhibiting MDM2 activity nih.gov. The binding of RPS14 to MDM2 inhibits the E3 ubiquitin ligase activity of MDM2 towards p53, preventing its degradation nih.gov. Emetine's ability to induce the translocation of RPS14 into the nucleus, where it can interact with MDM2, is a key step in this process plos.orgresearchgate.net. However, in low-density cells, the pre-existing interaction between MDM2 and p53 is not disrupted by emetine treatment, indicating a unique, context-dependent mechanism plos.orgresearchgate.net.

Impact on Gene Expression Regulation (Up- and Down-regulation)

Emetine exerts a profound impact on global gene expression, leading to both the up- and down-regulation of numerous genes researchgate.net. This broad effect on transcription contributes to its diverse biological activities. In the context of gastric cancer, RNA sequencing has revealed that emetine treatment leads to a significant number of differentially expressed genes nih.gov.

Functional enrichment analysis of these genes indicates that emetine affects several critical signaling pathways, including:

Hippo pathway

PI3K/AKT pathway

MAPKs (Mitogen-activated protein kinases) pathway

Wnt signaling pathway nih.gov

By modulating the expression of genes within these pathways, emetine can influence a wide range of cellular processes, including proliferation, apoptosis, and differentiation nih.gov.

Anti-Inflammatory Mechanisms (e.g., Inhibition of Pro-inflammatory Cytokines)

Beyond its cytotoxic and antiviral effects, emetine exhibits significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway nih.govnih.gov. Emetine has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB nih.govresearchgate.net.

By suppressing NF-κB activation, emetine effectively limits the lipopolysaccharide-induced expression of several pro-inflammatory cytokines nih.govresearchgate.net. Research has demonstrated potent inhibitory effects of emetine on the production of:

Tumor necrosis factor-alpha (TNF-α) nih.gov

Interleukin-1 beta (IL-1β) nih.gov

Interleukin-6 (IL-6) nih.gov

Modulation of Rho-kinase/CyPA/Bsg Signaling Pathway

Emetine has been identified as a modulator of the Rho-kinase/Cyclophilin A (CyPA)/Basigin (Bsg) signaling pathway nih.govacs.org. This pathway is implicated in various cellular processes, including those involved in pulmonary arterial hypertension nih.govacs.org. Emetine has been shown to significantly inhibit the expression of Rho-kinase isoforms, leading to a reduction in ROCK1 and ROCK2 protein levels acs.org.

The modulation of this pathway by emetine also results in a decrease in the secretion of CyPA acs.org. The Rho-kinase/CyPA/Bsg signaling pathway plays a role in inflammation and the proliferation of vascular smooth muscle cells acs.org. By inhibiting this pathway, emetine can exert therapeutic effects in conditions such as pulmonary arterial hypertension nih.govacs.org.

Interactive Data Tables

Table 1: Impact of Emetine on Pro-inflammatory Cytokine Expression

| Cytokine | Effect of Emetine Treatment | IC50 (μM) |

| TNF-α | Inhibition of LPS-induced expression | 0.3 nih.gov |

| IL-1β | Inhibition of LPS-induced expression | 0.3 nih.gov |

| IL-6 | Inhibition of LPS-induced expression | 0.4 nih.gov |

Table 2: Emetine's Effect on Key Signaling Proteins

| Protein/Pathway | Effect of Emetine | Cellular Consequence |

| Bcl-xL | Downregulation | Sensitization to apoptosis researchgate.net |

| NF-κB | Inhibition of activation | Reduced inflammation nih.govnih.gov |

| Rho-kinase | Inhibition of expression | Modulation of vascular processes acs.org |

| RPS14-MDM2 | Induced interaction | p53 stabilization plos.orgresearchgate.net |

Preclinical Research Applications of + Emetine Dihydrochloride Hydrate

Antiviral Research

Studies have revealed that (+)-Emetine dihydrochloride (B599025) hydrate (B1144303) exhibits potent antiviral activity against numerous RNA and DNA viruses, often at non-cytotoxic concentrations. nih.govacs.org This has spurred research into its mechanisms of action and its effectiveness across different viral families.

Broad-Spectrum Efficacy in In Vitro and In Ovo/Animal Models

The antiviral properties of emetine (B1671215) have been observed in various experimental models, highlighting its potential as a broad-spectrum inhibitor of viral replication. nih.govacs.org

Preclinical research has extensively documented the inhibitory effects of emetine against a variety of coronaviruses. In vitro studies have shown its potency against SARS-CoV-2, the virus responsible for COVID-19, with reported half-maximal effective concentration (EC50) values in the low micromolar and even nanomolar ranges. nih.govtocris.comrndsystems.comresearchgate.net For instance, one study reported an EC50 of 460 nM for SARS-CoV-2 replication. tocris.comrndsystems.com Another study found an even lower EC50 of 0.147 nM in Vero cells. researchgate.net

Emetine's efficacy extends to other significant coronaviruses. Research has demonstrated its remarkable activity against both Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.govacs.org In one high-throughput screening, emetine dihydrochloride hydrate showed EC50 values of 0.014 μM and 0.051 μM against MERS-CoV and SARS-CoV, respectively, in Vero-E6 cells. nih.govacs.org Further studies confirmed its activity against other human coronaviruses like HCoV-OC43 and HCoV-NL63, as well as mouse hepatitis virus (MHV-A59). nih.govacs.org

In an in ovo model, emetine demonstrated protective efficacy against a lethal challenge with infectious bronchitis virus (IBV), a chicken coronavirus. nih.govnih.gov This effect was attributed to the suppression of viral protein synthesis. researchgate.net Animal pharmacokinetic studies have also shown that emetine can be enriched in lung tissue, a primary site of coronavirus infection. researchgate.net

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| SARS-CoV-2 | Vero | 0.46 | Not Reported |

| SARS-CoV-2 | Vero | 0.000147 | 1.6038 |

| MERS-CoV | Vero-E6 | 0.014 | Not Reported |

| MERS-CoV | Vero | 0.08 | >25 |

| SARS-CoV | Vero-E6 | 0.051 | Not Reported |

| HCoV-OC43 | Not Reported | 0.30 | 2.69 |

| HCoV-NL63 | Not Reported | 1.43 | 3.63 |

| MHV-A59 | Not Reported | 0.12 | 3.51 |

Emetine has been identified as a potent inhibitor of Zika virus (ZIKV) infection in both in vitro and in vivo models. nih.govresearchgate.netfsu.edu Studies have reported low nanomolar half-maximal inhibitory concentrations (IC50) for emetine against ZIKV. nih.govresearchgate.net For example, one study cited an IC50 value of 52.9 nM for ZIKV replication in vitro. tocris.comrndsystems.com The mechanism of action appears to involve the inhibition of the ZIKV NS5 polymerase activity and the disruption of lysosomal function. nih.govresearchgate.net In animal models, emetine treatment has been shown to significantly decrease the viral load in both serum and liver. nih.gov

The antiviral activity of emetine extends to filoviruses like the Ebola virus (EBOV). rsc.org Research has shown that emetine can potently inhibit EBOV infection in vitro with low nanomolar IC50 values. nih.govresearchgate.netnih.gov The inhibitory mechanism is thought to involve a decrease in viral entry. nih.govresearchgate.net Both emetine and its analog, cephaeline (B23452), have demonstrated similar efficacy against EBOV infection. researchgate.netnih.gov

Emetine has demonstrated broad-spectrum activity against a range of human enteroviruses. nih.govnih.gov It has been shown to inhibit Enterovirus A71 (EV-A71), a primary cause of hand, foot, and mouth disease, with an EC50 value of 0.04 μM in RD cell culture. nih.govresearchgate.netnih.govmdpi.com Further research has confirmed its efficacy against other enteroviruses, including Enterovirus D68 (EV-D68), Echovirus-6, Coxsackievirus A16, and Coxsackievirus B, with EC50 values in the nanomolar range. nih.govresearchgate.net In an EV-A71 mouse model, oral administration of emetine was shown to reduce viral loads in various organs and provide complete protection against the disease. nih.govresearchgate.net The proposed mechanism of action against enteroviruses is the inhibition of viral IRES-driven translation. nih.govresearchgate.net

| Virus | Cell Line | EC50 (nM) |

|---|---|---|

| Enterovirus A71 (EV-A71) | RD | 49 |

| Enterovirus D68 (EV-D68) | Not Reported | 19 |

| Echovirus-6 | Not Reported | 45 |

| Coxsackievirus A16 | Not Reported | 83 |

| Coxsackievirus B | Not Reported | 51 |

Emetine has also been shown to possess inhibitory effects against influenza viruses. nih.govacs.org In vitro studies have demonstrated that emetine can effectively inhibit influenza A virus-mediated green fluorescent protein (GFP) expression in retinal pigment epithelium (RPE) cells without significant cytotoxicity. nih.govresearchgate.net

Herpesviruses (e.g., Human Cytomegalovirus)

(+)-Emetine dihydrochloride hydrate, hereafter referred to as emetine, has demonstrated notable antiviral activity against members of the Herpesviridae family in preclinical studies. Research on Human Cytomegalovirus (HCMV), a significant human pathogen, has shown that emetine can inhibit its replication. nih.govbiorxiv.org The mechanism of action against HCMV is reported to occur after the virus enters the host cell but before the start of viral DNA synthesis. nih.govbiorxiv.org One study identified that emetine's inhibitory effect on HCMV depends on the 40S ribosomal protein S14 (RPS14) binding to MDM2, leading to a disruption of the HCMV-induced interaction between MDM2 and p53. mdpi.com

In addition to human herpesviruses, emetine's efficacy has been evaluated against animal herpesviruses. Studies have found that emetine, at non-cytotoxic concentrations, inhibits the replication of Bovine Herpesvirus-1 (BHV-1), a DNA virus affecting cattle. nih.govnih.gov The antiviral action against BHV-1 involves a reduction in the synthesis of viral DNA and inhibition of viral entry into host cells. nih.gov

Other DNA and RNA Viruses (e.g., Vaccinia, Dengue, Buffalopoxvirus, Bovine Herpesvirus-1, Peste des Petits Ruminants Virus, Newcastle Disease Virus, Rift Valley Fever Virus)

Emetine exhibits a broad spectrum of antiviral activity, inhibiting the replication of various DNA and RNA viruses. nih.govtechnologypublisher.com Research has demonstrated its effectiveness against several viruses of veterinary and public health importance.

In the realm of DNA viruses, emetine has been shown to inhibit Buffalopoxvirus (BPXV), a member of the Poxviridae family. nih.govnih.gov Studies in embryonated chicken eggs showed that emetine significantly inhibited BPXV-induced pock lesions on the chorioallantoic membrane. nih.gov It has also been shown to interfere with the assembly of the Vaccinia virus. nih.govmdpi.com

Regarding RNA viruses, emetine has been identified as a potent inhibitor of Dengue virus (DENV), with activity against all four serotypes. researchgate.netlongdom.orgclinicaltrials.gov The primary mechanism against DENV is the impedance of viral RNA synthesis. researchgate.netlongdom.orgclinicaltrials.gov Emetine has also shown activity against Rift Valley Fever Virus (RVFV). nih.gov

Furthermore, emetine's antiviral properties extend to several viruses affecting livestock. It effectively inhibits Peste des Petits Ruminants Virus (PPRV), an RNA virus, and Newcastle Disease Virus (NDV), another RNA virus. nih.govnih.gov For both PPRV and NDV, emetine treatment leads to a reduction in viral RNA synthesis. nih.gov In the case of NDV, it was also found to inhibit viral entry. nih.gov An important finding from long-term studies involving the sequential passage of BPXV and NDV in cell culture was the failure to observe emetine-resistant mutants, suggesting a low tendency for the development of resistance. nih.govacs.org

Table 1: In Vitro Antiviral Activity of Emetine Against Various Viruses

| Virus | Virus Type | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|---|

| SARS-CoV-2 | RNA | Vero | EC50 | 0.007 µM | nih.gov |

| SARS-CoV-2 | RNA | Vero | EC50 | 0.147 nM | researchgate.net |

| SARS-CoV-2 | RNA | N/A | EC50 | 460 nM | rndsystems.com |

| Zika Virus (ZIKV) | RNA | N/A | IC50 | 52.9 nM | rndsystems.com |

| Ebola Virus (EBOV) | RNA | Vero E6 | IC50 | 16.9 nM | nih.gov |

| Ebola Virus (EBOV) VLP Entry | - | HeLa | IC50 | 10.2 µM | nih.gov |

| Enterovirus A71 (EV-A71) | RNA | RD | EC50 | 49 nM | acs.org |

| Enterovirus D68 | RNA | N/A | EC50 | 19 nM | acs.org |

| HIV-1 | RNA | GHOST cells | EC50 | 0.1 µM | mdpi.com |

Mechanisms of Antiviral Activity at the Molecular Level

Emetine's broad-spectrum antiviral activity is attributed to its ability to target multiple, distinct stages of the viral life cycle, often involving host-cell factors. nih.govbiorxiv.org

Inhibition of Viral Replication

A primary mechanism of emetine's antiviral action is the inhibition of viral replication. nih.govtechnologypublisher.com This has been observed across a diverse range of both DNA and RNA viruses. nih.govnih.gov Emetine treatment consistently leads to a decrease in the synthesis of viral nucleic acids (DNA or RNA) and viral proteins. nih.govnih.govnih.gov For instance, studies on DENV demonstrated that emetine strongly reduces the production of both positive- and negative-strand viral RNA. researchgate.netlongdom.org Similarly, for viruses like PPRV, NDV, and BPXV, emetine treatment resulted in reduced synthesis of their respective viral genomes. nih.gov This inhibition of replication is a key factor in its antiviral efficacy and is often a consequence of the more specific molecular interactions detailed below. nih.govresearchgate.netlongdom.org

Disruption of Viral Entry into Host Cells

Emetine has been shown to interfere with the entry of certain viruses into host cells. nih.govnih.gov This mechanism is not universal for all susceptible viruses; for example, emetine did not block the entry of DENV or SARS-CoV-2. nih.govbiorxiv.orglongdom.org However, for other viruses, it represents a significant mode of action. nih.govnih.gov Research using time-of-addition assays revealed that emetine could inhibit the entry of Newcastle Disease Virus (NDV) and Bovine Herpesvirus-1 (BHV-1). nih.gov In studies on Zika virus (ZIKV) and Ebola virus (EBOV), emetine was found to disrupt viral entry, partly through the disruption of lysosomal function, which is critical for the entry process of these viruses. biorxiv.orgnih.govresearchgate.net Specifically for EBOV, a viral-like particle (VLP) entry assay showed a dose-dependent inhibition of entry into HeLa cells. nih.govresearchgate.net

Targeting Viral RNA Polymerase Activity (e.g., ZIKV NS5 RNA Polymerase, SARS-CoV-2 RdRp)

Emetine can directly target and inhibit the function of viral polymerases, which are essential enzymes for the replication of viral genomes. nih.govbiorxiv.org A notable example is its effect on the Zika virus (ZIKV) NS5 protein, which contains the RNA-dependent RNA polymerase (RdRp) domain. biorxiv.orgnih.gov Cell-free recombinant ZIKV NS5 assays demonstrated that emetine directly inhibits ZIKV NS5 RNA polymerase activity. nih.gov Molecular modeling suggested that emetine binds to an allosteric site near the active site of the ZIKV NS5 polymerase, interfering with its function. nih.govupenn.edu

The interaction of emetine with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) is more complex. While some computational and in vitro studies initially suggested emetine could be an inhibitor by interacting with the RdRp's active site, other research presents conflicting evidence. nih.govnih.gov One study using surface plasmon resonance (SPR) showed that emetine binds to the SARS-CoV-2 RdRp catalytic subunit (NSP12). nih.gov However, another detailed study using an in vitro polymerization assay with a functional RdRp complex (nsp12-7-8) found that emetine had minimal to no inhibitory effect on its activity, even at high concentrations, suggesting that the SARS-CoV-2 RdRp is an unlikely direct target for the compound. researchgate.net

Table 2: Emetine's Inhibitory Activity on Viral Polymerases

| Viral Target | Assay Type | Activity Metric | Value | Citation |

|---|---|---|---|---|

| ZIKV NS5 RNA Polymerase | Cell-free recombinant assay | IC50 | 121 nM | nih.gov |

| SARS-CoV-2 RdRp | In vitro polymerization assay | Minimal to no inhibitory effect at 1 mM | researchgate.net | |

| SARS-CoV-2 RdRp | Activity Assay | IC50 | 121 nM | nih.gov |

Interference with Viral mRNA Binding to Eukaryotic Translation Initiation Factor 4E (eIF4E)

A significant host-centric antiviral mechanism of emetine involves the disruption of protein synthesis by targeting the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov The eIF4E protein binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step for initiating the translation of many host and viral proteins. nih.gov In the context of SARS-CoV-2, research has shown that emetine treatment leads to a decrease in viral RNA and protein synthesis without affecting viral attachment, entry, or budding. nih.govnih.govidexlab.com A chromatin immunoprecipitation (CHIP) assay revealed that emetine disrupts the binding of SARS-CoV-2 mRNA to the host's eIF4E protein. nih.govnih.gov Molecular docking and simulation studies further support this by suggesting that emetine can bind to the cap-binding pocket of eIF4E, mimicking the binding of the natural m7-GTP cap. nih.govnih.gov By occupying this pocket, emetine effectively inhibits the translation of capped viral mRNAs, thereby halting the production of essential viral proteins required for replication. nih.gov

Anticancer Research

(+)-Emetine dihydrochloride hydrate, an alkaloid derived from the ipecac root, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical in vitro studies. nih.govabcam.com Its primary mechanism of action involves the irreversible inhibition of protein synthesis by preventing the movement of ribosomes along messenger RNA (mRNA). abcam.combenthamopen.com This disruption of protein production, along with the inhibition of DNA replication, contributes to its anticancer effects. abcam.combenthamopen.com Research has explored its potential in treating a range of malignancies, including solid tumors and hematological cancers. nih.govnih.gov

Studies have investigated the potential of emetine in sensitizing ovarian carcinoma cells to existing chemotherapeutic agents. Research has shown that while emetine or cisplatin (B142131) alone had a minimal effect on cell death, their combined use significantly induced apoptosis and decreased the colony formation of ovarian carcinoma cells. nih.gov This enhanced effect is attributed to emetine's ability to downregulate the anti-apoptotic protein Bcl-xL. nih.gov

Table 1: Effect of Emetine on Ovarian Carcinoma Cells

| Cell Line | Treatment | Observed Effect | Reference |

| Ovarian Carcinoma Cells | Emetine in combination with Cisplatin | Remarkable induction of apoptosis and reduced colony formation. | nih.gov |

In the context of gastric cancer, emetine has shown potent activity in inhibiting cancer cell growth. nih.gov In vitro studies using the MTT and colony formation assays demonstrated that emetine effectively suppresses the growth of gastric cancer cells, with IC50 values in the nanomolar range. nih.gov Specifically, the IC50 values for MGC803 and HGC-27 gastric cancer cell lines were 0.0497 μM and 0.0244 μM, respectively. nih.gov Further investigation revealed that emetine inhibits proliferation, induces apoptosis, and hinders the migration and invasion of gastric cancer cells. nih.gov

Table 2: Cytotoxic Activity of Emetine in Gastric Carcinoma Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| MGC803 | MTT | 0.0497 μM | nih.gov |

| HGC-27 | MTT | 0.0244 μM | nih.gov |

Emetine has demonstrated significant anticancer activity in breast cancer cells by targeting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in this type of cancer. nih.govnih.gov It has been shown to reduce the phosphorylation of key proteins in this pathway, LRP6 and DVL2, leading to the suppression of Wnt target genes in various breast cancer cell lines. nih.govnih.gov This inhibitory action results in decreased cell viability, migration, and invasion, as well as the induction of apoptosis. nih.govnih.gov Furthermore, emetine has been observed to suppress the formation of tumor spheres, suggesting a potential to inhibit breast cancer stem cells. nih.gov

Table 3: Effects of Emetine on Breast Cancer Cell Lines

| Cell Line(s) | Effect | Mechanism of Action | Reference |

| MDA-MB-231, MDA-MB-468 | Decreased cell viability, migration, and invasion; induced apoptosis. | Antagonism of Wnt/β-catenin signaling by decreasing phosphorylation of LRP6 and DVL2. | nih.govnih.gov |

| Hs578T | Decreased number and size of tumor spheres. | Inhibition of breast cancer stem cell properties. | nih.gov |

Preclinical research highlights emetine's potential in overcoming resistance to apoptosis-inducing agents in pancreatic cancer. spandidos-publications.comnih.gov While many pancreatic cancer cells are resistant to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), a promising anticancer agent, studies have shown that emetine can sensitize these cells to TRAIL-induced apoptosis. spandidos-publications.comnih.gov This sensitization is achieved through the downregulation of the anti-apoptotic protein Mcl-1. spandidos-publications.comnih.gov The combination of emetine and TRAIL led to significant apoptosis in pancreatic cancer cell lines that were previously resistant. spandidos-publications.comnih.gov Another study showed that emetine had a dose- and time-dependent cytotoxic effect on PaCa3 pancreatic cancer cells, reducing cell viability significantly. researchgate.net

Table 4: Emetine's Activity in Pancreatic Carcinoma Cell Lines

| Cell Line(s) | Treatment | Observed Effect | Key Mechanism | Reference |

| AsPC-1, BxPC-3 | Emetine and TRAIL | Induced massive apoptosis. | Downregulation of Mcl-1 protein. | spandidos-publications.comnih.gov |

| PaCa3 | Emetine | Dose- and time-dependent reduction in cell viability. | Not specified. | researchgate.net |

Emetine has demonstrated potent cytotoxic activity against a range of hematological cancer cells. nih.govresearchgate.net Studies have shown its effectiveness in various leukemia and lymphoma cell lines. spandidos-publications.com In acute myeloid leukemia (AML), emetine has been found to selectively reduce the viability and clonogenic capacity of AML primary patient samples while sparing healthy blood cells. nih.govoncotarget.com It has also been shown to inhibit AML stem/progenitor cells. nih.gov The mechanism of action in AML involves the induction of oxidative stress-mediated apoptotic cell death. nih.gov Research has shown that emetine induces apoptosis in Jurkat T-cell leukemia and HL-60 promyelocytic leukemia cells. benthamopen.comspandidos-publications.com

Table 5: Cytotoxic Effects of Emetine on Hematological Malignancy Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) | KG-1a, HL-60, NB4, THP-1 | Potent cytotoxic activity, induction of differentiation, and suppression of AML stem/progenitor cells. | nih.govresearchgate.net |

| Leukemia | Jurkat T-cells, HL-60 | Induction of apoptosis. | benthamopen.comspandidos-publications.com |

| Lymphoma | U937 | Induction of apoptosis. | spandidos-publications.com |

Cytotoxic Activity in Various Cancer Cell Lines (In Vitro Studies)

Other Solid Tumors (e.g., Bladder Cancer, Non-Small Cell Lung Cancer, Head-and-Neck Squamous Cell Carcinoma)

Preclinical studies have demonstrated the potential of (+)-Emetine dihydrochloride hydrate as an anticancer agent across a variety of solid tumors, including bladder cancer, non-small cell lung cancer (NSCLC), and head-and-neck squamous cell carcinoma (HNSCC).

In the context of bladder cancer , research has shown that emetine exhibits antiproliferative activity against bladder cancer cell lines at nanomolar concentrations, while having minimal effect on normal urothelial cells. nih.gov Studies have highlighted that emetine can preferentially downregulate the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Hypoxia-Inducible Factor 2-alpha (HIF-2α), which are often overexpressed in invasive bladder cancer and are associated with a poorer prognosis. scispace.com This effect on HIF proteins is attributed to the inhibition of protein synthesis and promotion of proteasomal degradation. semanticscholar.org

For non-small cell lung cancer (NSCLC) , emetine has been shown to inhibit the migration and invasion of human NSCLC cells. nih.gov The mechanism behind this involves the regulation of the ERK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov By modulating these pathways, emetine can suppress the activity of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion. semanticscholar.orgnih.gov

In head-and-neck squamous cell carcinoma (HNSCC) , particularly oral squamous cell carcinoma (OSCC), emetine has demonstrated the ability to disrupt cancer stem cells by inactivating the NF-κB pathway. nih.gov This is significant as cancer stem cells are often resistant to conventional therapies like cisplatin. nih.gov

Induction of Apoptosis and Inhibition of Cell Proliferation

A primary mechanism through which (+)-Emetine dihydrochloride hydrate exerts its anticancer effects is by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. nih.govnih.gov

Emetine is a known inhibitor of protein synthesis in eukaryotic cells, which contributes to its ability to arrest cell growth. scispace.comnih.gov In bladder cancer cell lines, emetine has been observed to inhibit proliferation. nih.gov Similarly, in gastric cancer cells, emetine has demonstrated a strong potency against cell growth, with IC50 values of 0.0497 μM and 0.0244 μM in MGC803 and HGC-27 cells, respectively. nih.gov

The induction of apoptosis by emetine has been noted in various cancer types. In leukemia cells, emetine has been shown to induce apoptosis, and this effect can be enhanced by other chemotherapeutic agents. nih.govabcam.com For ovarian cancer, the combination of emetine and cisplatin significantly induced apoptosis, which was dependent on the activation of caspases-3, -7, and -8, as well as the downregulation of the anti-apoptotic protein Bcl-xL. semanticscholar.org While some studies in bladder cancer suggest that emetine primarily induces growth arrest rather than apoptosis, its pro-apoptotic capabilities are evident in other cancer models. nih.gov

Chemosensitization in Combination Therapies (In Vitro and Xenograft Models)

(+)-Emetine dihydrochloride hydrate has shown significant potential in chemosensitization, enhancing the efficacy of other anticancer drugs in both in vitro and xenograft models.

Synergistic Effects with Cisplatin

A notable area of research is the synergistic effect of emetine when combined with cisplatin, a commonly used chemotherapy drug. In bladder cancer cell lines, the combination of emetine and cisplatin resulted in a synergistic inhibition of tumor cell proliferation, with combination index values indicating moderate to strong synergy. nih.gov This synergistic action allows for a potential reduction in the effective dose of cisplatin, which could help mitigate its associated toxicities. scispace.com Similar synergistic effects have been observed in NSCLC cells, including those resistant to cisplatin. nih.gov In ovarian cancer, the co-administration of emetine and cisplatin led to a remarkable induction of apoptosis and a reduction in colony formation of tumor cells. semanticscholar.org

Sensitization to TRAIL-Induced Apoptosis

While direct research on the sensitization of cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by emetine is an emerging area, the known mechanisms of emetine action suggest a potential role. Emetine's ability to induce apoptosis and modulate apoptotic pathways could potentially lower the threshold for apoptosis induction by agents like TRAIL.

Inhibition of Cancer Stem Cells

A critical aspect of cancer therapy is the targeting of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. (+)-Emetine dihydrochloride hydrate has demonstrated the ability to inhibit these resilient cells.

In oral squamous cell carcinoma, emetine has been shown to be highly effective in disrupting cancer stem cells by inactivating the NF-κB signaling pathway. nih.gov Furthermore, studies have identified emetine as an inhibitor of mucoepidermoid carcinoma cancer stem cells. medchemexpress.com Research has also indicated that emetine can selectively inhibit multiple glioblastoma stem cell-enriched cultures. abcam.com This ability to target CSCs is a promising avenue for overcoming cancer recurrence and treatment failure.

Effects on Tumor Microenvironment (e.g., Cancer-Associated Fibroblasts)

The tumor microenvironment (TME) plays a crucial role in tumor progression and metastasis. While direct and extensive research on the effects of (+)-Emetine dihydrochloride hydrate on all components of the TME is ongoing, some studies provide initial insights.

One study on prostate cancer investigated a prodrug of emetine and noted its equipotence to emetine in the presence of Fibroblast Activation Protein (FAP). semanticscholar.org FAP is often expressed on cancer-associated fibroblasts (CAFs), a key component of the TME that contributes to tumor growth and invasion. This suggests a potential interaction of emetine or its derivatives with the enzymatic activity within the TME, which could influence its anticancer effects. Further research is needed to fully elucidate the impact of emetine on CAFs and other elements of the tumor microenvironment.

Data Tables

Table 1: Anticancer Activity of (+)-Emetine Dihydrochloride Hydrate in Various Solid Tumors

| Cancer Type | Key Findings | References |

| Bladder Cancer | Inhibits proliferation of cancer cells at nanomolar concentrations with minimal effect on normal cells. Downregulates HIF-1α and HIF-2α. | nih.govscispace.com |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibits migration and invasion by regulating ERK and p38 MAPK pathways. | semanticscholar.orgnih.gov |

| Head-and-Neck Squamous Cell Carcinoma (HNSCC) | Disrupts cancer stem cells by inactivating the NF-κB pathway. | nih.gov |

Table 2: Mechanistic Actions of (+)-Emetine Dihydrochloride Hydrate

| Mechanism | Description | Cancer Models | References |

| Induction of Apoptosis | Triggers programmed cell death through caspase activation and Bcl-xL downregulation. | Leukemia, Ovarian Cancer | nih.govsemanticscholar.orgabcam.com |

| Inhibition of Cell Proliferation | Arrests cell growth, in part by inhibiting protein synthesis. | Bladder Cancer, Gastric Cancer | nih.govscispace.comnih.govnih.gov |

| Chemosensitization | Acts synergistically with cisplatin to enhance tumor cell killing. | Bladder Cancer, NSCLC, Ovarian Cancer | nih.govscispace.comsemanticscholar.orgnih.gov |

| Inhibition of Cancer Stem Cells | Targets and disrupts cancer stem cells. | Oral Squamous Cell Carcinoma, Glioblastoma | nih.govabcam.com |

Antiprotozoal Research

(+)-Emetine dihydrochloride hydrate, a compound derived from the ipecac plant root, has long been recognized for its potent antiprotozoal properties. nih.govpnas.org Historically used in the treatment of amoebiasis, its application in preclinical research continues to unveil detailed mechanisms of action against a variety of protozoal pathogens. pnas.orgelifesciences.org Modern research focuses on understanding its molecular interactions to harness its efficacy, particularly against challenging parasitic diseases like malaria.

Mechanism-Based Studies in Protozoal Pathogens (e.g., Entamoeba histolytica, Plasmodium falciparum)

The primary mechanism of emetine's antiprotozoal activity is the potent inhibition of protein synthesis. pnas.orgjohnshopkins.edu Research has demonstrated that emetine effectively halts protein synthesis in various eukaryotic cells, including those of protozoan parasites, while bacterial extracts remain resistant to its effects. benthamopen.com In studies involving Entamoeba histolytica, the causative agent of amoebiasis, emetine's therapeutic action is linked to this inhibition of protein synthesis. benthamopen.com The compound has been shown to irreversibly inhibit protein synthesis in HeLa cells by increasing the number of polyribosomes, and it acts on the 40S ribosomal subunit. benthamopen.com

In the context of Plasmodium falciparum, the most virulent human malaria parasite, emetine also exerts its potent activity by disrupting protein translation. elifesciences.orgnih.gov This inhibition is a critical factor in its observed anti-malarial effects. nih.gova-z.lu Further investigations into its effect on E. histolytica have shown that emetine can induce morphological changes consistent with programmed cell death, including nuclear condensation and DNA fragmentation, which are associated with the overproduction of reactive oxygen species within the trophozoites. researchgate.net

Ribosomal Binding Site Analysis (e.g., Cryo-EM Structure of Plasmodium falciparum 80S Ribosome-Emetine Complex)

A landmark study utilized cryo-electron microscopy (cryo-EM) to solve the structure of the cytoplasmic 80S ribosome from P. falciparum in complex with emetine, achieving a resolution of 3.2 Å. elifesciences.orgnih.govrcsb.org This high-resolution structure provided unprecedented insight into the molecular basis of emetine's inhibitory action. elifesciences.org

The analysis revealed that emetine binds to the E-site (exit site) of the small 40S ribosomal subunit. elifesciences.orgnih.govrcsb.orgnih.gov This binding position is crucial as it physically obstructs the translocation of the mRNA-tRNA complex, effectively stalling the elongation phase of protein synthesis. nih.gova-z.lurcsb.org By preventing the movement of deacylated tRNA from the E-site, emetine traps the ribosome in a state that prevents the addition of new amino acids to the growing polypeptide chain. nih.gov The binding site of emetine on the ribosome is shared with another antibiotic, pactamycin. elifesciences.orgnih.govrcsb.org This structural elucidation established cryo-EM as a powerful tool for the structure-based design of drugs targeting the parasite's translational machinery. elifesciences.orgnih.govrcsb.org

Table 1: Structural Details of the P. falciparum 80S Ribosome-Emetine Complex

| Parameter | Value | Source |

|---|---|---|

| PDB ID | 3J7A | rcsb.org |

| Method | Electron Microscopy | rcsb.org |

| Resolution | 3.20 Å | rcsb.org |

| Binding Site | E-site of the 40S ribosomal small subunit | elifesciences.orgnih.govrcsb.org |

| Total Structure Weight | 1,263.06 kDa | rcsb.org |

| Unique Protein Chains | 31 | rcsb.org |

| Unique Nucleic Acid Chains | 2 | rcsb.org |

Investigation of Selective Toxicity Mechanisms

The efficacy of emetine as an antiprotozoal agent is significantly influenced by its selective toxicity, which demonstrates a notable difference in potency against various organisms. Research indicates that emetine exhibits much greater activity against P. falciparum than against Entamoeba species. nih.gov The in vitro IC₅₀ (half-maximal inhibitory concentration) for malaria parasites ranges from 5–50 nM, whereas for Entamoeba, the IC₅₀ values are in the micromolar range (26–60 µM). nih.govnih.gov This thousand-fold difference in potency highlights a significant therapeutic window and provides a strong rationale for investigating emetine as a repurposed drug for malaria. nih.govnih.gov

The basis for this selectivity may lie in structural differences between the ribosomes of parasites and their human hosts. elifesciences.org The cryo-EM structure of the P. falciparum ribosome revealed parasite-specific elements, such as long rRNA expansion segments, that are not present in the human form. elifesciences.org These unique features could be exploited to design emetine analogs with improved specificity, thereby targeting the parasite more effectively while minimizing toxicity to human cells. elifesciences.org

Mechanisms of resistance also play a role in selective toxicity. In E. histolytica, resistance to emetine has been linked to the overexpression of a P-glycoprotein homolog, which functions as a plasma membrane pump to actively remove the drug from the cell. nih.govnih.gov This efflux mechanism reduces the intracellular concentration of emetine, diminishing its effect. nih.govnih.gov

Antimalarial Drug Repurposing and Combination Studies

The emergence of drug resistance in P. falciparum, including to frontline artemisinin-based combination therapies (ACTs), has created an urgent need for new antimalarial agents. a-z.luiomcworld.com Drug repositioning, or repurposing, offers an accelerated pathway to identify new treatments from existing, clinically approved drugs. nih.govelifesciences.orgmyeventflo.com (+)-Emetine dihydrochloride hydrate has been identified as a promising candidate for repurposing due to its potent in vitro activity against multidrug-resistant strains of P. falciparum. nih.goviomcworld.commyeventflo.com Studies have reported an IC₅₀ value of approximately 47 nM for emetine against the resistant K1 strain of P. falciparum. nih.goviomcworld.comresearchgate.net

To mitigate potential toxicity and enhance efficacy, research has focused on combination therapies. nih.goviomcworld.com Studies investigating emetine in combination with dihydroartemisinin (B1670584) (DHA), a key component of ACTs, have shown interactions ranging from additive to mildly antagonistic, depending on the specific dose ratios tested. nih.gov More promisingly, strong synergistic interactions have been identified with other antimalarials. One study reported that the combination of emetine and atovaquone (B601224) displays clear synergism. nih.gov Another preliminary study identified a partner drug, AN16, which showed maximum synergistic interactivity with emetine, supporting the potential for an effective combination therapy against drug-resistant malaria. iomcworld.com

**Table 2: In Vitro Efficacy and Combination Outcomes of Emetine against *P. falciparum***

| Parameter | Details | Source |

|---|---|---|

| IC₅₀ (K1 strain) | ~ 47 nM | nih.goviomcworld.com |

| IC₅₀ (3D7 strain) | 1 nM | nih.gov |

| Combination with Dihydroartemisinin (DHA) | Additive to mildly antagonistic (∑FIC₅₀, ₉₀ ranged from 0.88-1.48) | nih.gov |

| Combination with Atovaquone | Synergistic | nih.gov |

| Combination with AN16 | Synergistic at IC₅₀, IC₇₅, and IC₉₀ levels | iomcworld.com |

Structural and Synthetic Biology Aspects

Structure-Activity Relationship (SAR) Studies

The biological activity of emetine (B1671215) is intricately linked to its specific three-dimensional structure. Structure-Activity Relationship (SAR) studies have been instrumental in deciphering the key molecular features that govern its mechanism of action.

Identification of Critical Structural Features for Biological Activity

Several key structural components of the emetine molecule are considered essential for its potent biological effects. benthamopen.com

C-1' Stereochemistry: The stereochemistry at the C-1' position is crucial for emetine's activity. For the molecule to be biologically active, the C-1' position must possess the R configuration. benthamopen.com Its epimer, isoemetine, which has the S configuration at this chiral center, is biologically inactive. benthamopen.com

N-2' Secondary Amine: The secondary amine at the N-2' position is a critical determinant of emetine's cytotoxicity and its ability to inhibit protein synthesis. nih.govnih.gov SAR studies consistently show that derivatization or modification of this secondary amine leads to a significant reduction or complete loss of activity. nih.govnih.govacs.org This suggests the hydrogen atom of the secondary amine may be involved in a vital hydrogen bonding interaction with its biological target. nih.gov The high cytotoxicity of emetine analogs is strongly correlated with the presence of this secondary amine. researchgate.net

Planarity and Ring Saturation: Early theories suggested a planar structure might be necessary for activity, but this was not supported by later studies, as emetine itself is not a planar molecule. benthamopen.com However, the saturation of the D ring (the tetrahydroisoquinoline moiety) is considered important. acs.org A saturated D ring allows the N-2' secondary amine to function as both a hydrogen bond donor and acceptor, which is critical for its interactions within physiological environments and with receptor active sites. acs.org

Influence of Conformational Changes and Substituents on Biological Activity and Selectivity

Modifications to the emetine scaffold, including the introduction of various substituents and the resulting conformational changes, have a profound impact on its biological profile.

The introduction of bulky groups at the N-2' secondary amine position can lead to conformational changes in the region between the tricyclic and bicyclic systems of the molecule, which in turn reduces biological activity. nih.gov This principle has been exploited in the design of prodrugs, where the N-2' amine is temporarily derivatized to render the molecule inactive. nih.govnih.gov The strategy relies on designing the substituent to be cleaved selectively within a target environment, such as a tumor, to release the active, unmodified emetine. nih.govnih.gov

Molecular Modeling and Computational Chemistry

Computational methods are vital for understanding the structural dynamics of emetine and its interactions with biological targets at the molecular level.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their associated energy levels. lumenlearning.comlibretexts.org For a flexible molecule like emetine, which possesses multiple rotatable bonds and five chiral centers, understanding its conformational landscape is essential. researchgate.netnih.govresearchgate.net Emetine's structure consists of a monoterpenoid-tetrahydroisoquinoline skeleton with five rings, where a methylene (B1212753) bridge separates the two main isoquinoline (B145761) moieties, contributing to its flexibility. researchgate.net

Energy minimization is a computational process used to find the lowest energy, and therefore most stable, conformation of a molecule. hakon-art.com This process is a fundamental step in molecular modeling, ensuring that the ligand structure used for docking studies is in a realistic, low-energy state. hakon-art.com For emetine, conformational analysis coupled with energy minimization helps identify the most probable shapes the molecule will adopt, which is crucial for predicting how it will fit into the binding site of a protein. lumenlearning.comhakon-art.com

Ligand-Target Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com This method has been extensively used to explore the potential mechanisms of action for emetine against various biological targets.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the stability of the ligand-protein complex over time. tandfonline.comresearchgate.net These simulations model the movement of atoms and molecules, offering a dynamic view of the binding interactions.

Recent studies have employed these techniques to investigate emetine's activity against SARS-CoV-2. Docking studies revealed that emetine exhibits significant binding affinity towards several viral proteins essential for replication. tandfonline.com For example, one study reported strong binding affinities to targets like Nsp15 and RNA-dependent RNA polymerase (RdRp). tandfonline.comresearchgate.net Subsequent MD simulations confirmed the stability of these emetine-protein complexes. tandfonline.comresearchgate.net Other docking and MD simulation analyses showed that emetine has excellent binding capacity to the main protease (Mpro) of SARS-CoV-2 and the host protein Dipeptidyl peptidase-4 (DPP4). nih.gov Further computational studies suggested that emetine may bind to the cap-binding pocket of the eukaryotic translation initiation factor eIF4E, mimicking the natural ligand m7-GTP and thereby inhibiting protein synthesis. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Nsp15 | -10.8 | tandfonline.comresearchgate.net |

| Nsp12 / RdRp | -9.5 | tandfonline.comresearchgate.net |

| Nsp16 | -9.4 | tandfonline.comresearchgate.net |

| Nsp10 | -9.2 | tandfonline.comresearchgate.net |

| Papain-like protein (PLpro) | -9.0 | tandfonline.comresearchgate.net |

| Nsp13 | -9.0 | tandfonline.comresearchgate.net |

| Nsp14 | -8.9 | tandfonline.comresearchgate.net |

| Spike Protein Receptor Binding Domain | -8.8 | tandfonline.comresearchgate.net |

| Chymotrypsin-like protease (3CLpro/Mpro) | -8.5 | tandfonline.comresearchgate.net |

Synthesis of Analogs and Derivatives for Research Purposes

The synthesis of emetine analogs and derivatives is a key area of research, aimed at modulating its activity, reducing toxicity, and developing targeted therapeutic strategies. benthamopen.comnih.gov The N-2' secondary amine is the primary site for chemical modification due to its critical role in the molecule's cytotoxicity. nih.govnih.govnih.gov

Researchers have successfully synthesized a variety of N-2' derivatives, including:

Thiourea (B124793), Urea, and Sulfonamide Analogs: These were prepared by reacting emetine with the corresponding isothiocyanates, isocyanates, or sulfonyl chlorides. nih.gov

Dithiocarbamate (B8719985) and Carbamate (B1207046) Analogs: A dithiocarbamate derivative was synthesized in a two-step process involving reaction with carbon disulfide followed by treatment with benzyl (B1604629) bromide. nih.gov A carbamate analog was prepared by reacting emetine with benzyl chloroformate. nih.gov

pH-Responsive Amide Analogs: To create prodrugs that could be activated in the acidic microenvironment of tumors, researchers synthesized amide derivatives by reacting emetine with cyclic anhydrides like maleic and citraconic anhydrides. nih.govnih.gov These analogs were designed to be stable at physiological pH but hydrolyze to release active emetine under mildly acidic conditions. nih.govnih.gov

Peptide Prodrugs: Emetine has been incorporated into peptide-based prodrugs. nih.govnih.gov In this approach, a peptide sequence that is a substrate for a cancer-specific enzyme (like prostate-specific antigen, PSA) is attached to the N-2' position of emetine, often via a linker. nih.gov The goal is for the enzyme to cleave the peptide in the tumor microenvironment, releasing the active drug. nih.govnih.gov

These synthetic efforts not only provide valuable tools for studying the mechanism of emetine but also represent strategic approaches to harness its potent activity for targeted applications. nih.govnih.gov A scalable asymmetric total synthesis of (-)-emetine has also been developed, which can facilitate the production of larger quantities for ongoing drug development research. acs.org

| Analog/Derivative Class | Synthetic Strategy | Purpose of Synthesis | Reference |

|---|---|---|---|

| Thiourea derivatives | Reaction of emetine with isothiocyanates | SAR studies | nih.gov |

| Urea derivatives | Reaction of emetine with isocyanates | SAR studies | nih.gov |

| Sulfonamide derivatives | Reaction of emetine with sulfonyl chlorides | SAR studies | nih.gov |

| Dithiocarbamate derivative | Reaction with carbon disulfide and benzyl bromide | SAR studies, pH-sensitive prodrug development | nih.govnih.gov |

| Carbamate derivative | Reaction with benzyl chloroformate | SAR studies | nih.gov |

| pH-Responsive Amide Analogs | Reaction with cyclic anhydrides (e.g., maleic, citraconic) | Development of acid-activatable prodrugs | nih.govnih.gov |

| Peptide Prodrugs | Coupling of emetine to a peptide substrate (e.g., for PSA) | Development of enzyme-activatable prodrugs | nih.govnih.gov |

Design and Synthesis of Modified Emetine Structures

The design and synthesis of modified emetine structures have predominantly focused on the chemical alteration of the N-2′ position. nih.gov Structure-activity relationship (SAR) studies have established that the secondary amine at the N-2′ position is crucial for the compound's potent biological activity, including its ability to inhibit protein synthesis. nih.govresearchgate.net Modifications at this site, which convert the secondary amine to a tertiary one, have been shown to significantly reduce cytotoxicity. nih.gov This reduction in potency is a key strategic element, as the N-2′ position can serve as a "tunable handle" for creating derivatives with potentially improved therapeutic profiles. nih.govacs.org

Researchers have developed a diverse library of emetine analogs by introducing various hydrolyzable moieties at the N-2′ position. nih.gov These efforts aim to generate compounds that are less toxic than the parent emetine while retaining the potential for therapeutic action. nih.gov The synthetic strategies employed involve reacting emetine with a range of chemical agents to yield distinct classes of derivatives.

Key synthetic approaches include:

Thiourea Derivatives: These are synthesized from the reaction of emetine with isothiocyanates. nih.gov The required isothiocyanates are prepared from corresponding amines by treatment with carbon disulfide and subsequent reaction with 4-toluenesulfonyl chloride. nih.gov

Urea Derivatives: Synthesized by reacting emetine with various isocyanates, which can be generated from commercially available amines and trichloromethyl chloroformate. nih.gov This method has been noted for its relatively high yields. nih.gov

Sulfonamide Derivatives: Obtained by treating emetine dihydrochloride (B599025) with appropriate sulfonyl chlorides in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Dithiocarbamate and Carbamate Derivatives: The synthesis of dithiocarbamate derivatives involves the creation of a dithiocarbamic acid salt, followed by a reaction with an alkyl halide like benzyl bromide. nih.gov

Amide Derivatives: A series of pH-responsive amide analogs have been synthesized by reacting emetine with cyclic anhydrides, such as maleic and citraconic anhydrides, in the presence of triethylamine. nih.gov

A scalable, 13-step asymmetric total synthesis of (-)-emetine has also been developed, achieving pharmaceutical-grade quality and obviating the need for chromatographic purification. acs.orgacs.orgchemistryviews.org This scalable synthesis is crucial for producing larger quantities of emetine needed for ongoing drug development and the creation of novel derivatives. chemistryviews.org

Table 1: Synthesis of N-2' Derived Emetine Analogs

| Derivative Class | Reagents | Key Features |

|---|---|---|

| Thiourea Analogs (4-6) | Isothiocyanates (from amines + CS₂ + 4-toluenesulfonyl chloride) | Modification of the critical N-2' secondary amine. nih.gov |

| Urea Analogs (7-9) | Isocyanates (from amines + trichloromethyl chloroformate) | Isolated in relatively high yield compared to thiourea synthesis. nih.gov |

| Sulfonamide Analogs (10-12) | Sulfonyl chlorides in the presence of DMAP | Obtained in good yields (74% to 86%). nih.gov |

| Dithiocarbamate Analog (14) | Dithiocarbamic acid salt (13) + Benzyl bromide | Involves an Sₙ2 reaction between the salt and benzyl bromide. nih.gov |

| Amide Analogs (20-27) | Cyclic anhydrides (e.g., maleic, citraconic) + Triethylamine | Designed as pH-responsive prodrugs. nih.gov |

Development of Prodrug Strategies for Targeted Delivery

The high cytotoxicity of emetine, while beneficial for targeting diseased cells, also poses a risk to healthy tissues, leading to a narrow therapeutic index. nih.govnih.gov To overcome this limitation, prodrug strategies have been developed to mask emetine's activity until it reaches a specific target environment, thereby enhancing its selectivity and safety. researchgate.net These strategies primarily leverage the unique characteristics of the tumor microenvironment, such as lower pH or the overexpression of specific enzymes. nih.govresearchgate.net

pH-Dependent Hydrolysable Analogs

One major approach involves creating prodrugs that are stable at the physiological pH of blood (around 7.4) but are hydrolyzed to release active emetine in the mildly acidic environment of tumors (pH 6.4–6.9) or intracellular vesicles like endosomes (pH 5.5–6.0). nih.govacs.org This strategy relies on incorporating pH-sensitive linkers at the N-2′ position of emetine. nih.gov

Research has identified two classes of analogs as particularly promising acid-activatable prodrugs:

Sodium dithiocarbamate salt (13): This compound showed significant promise as a prodrug that could be activated under mildly acidic conditions. nih.govnih.gov

Amide analogs (21, 22, 26): These were synthesized from maleic and citraconic anhydrides. nih.govnih.gov They demonstrated variable but significant release of emetine at acidic pH levels. nih.govacs.org For instance, these prodrugs released between 12% and 83% of emetine at pH 6.5, and this increased to between 41% and 95% at pH 5.5. nih.govacs.orgnih.gov